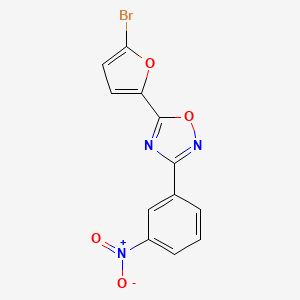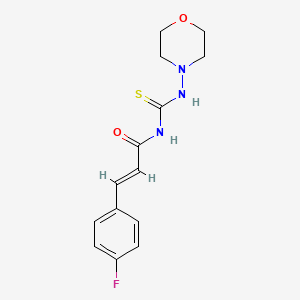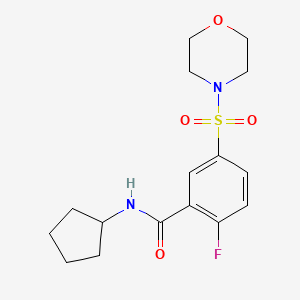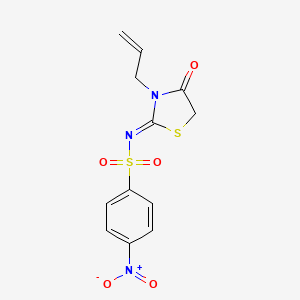![molecular formula C19H17N3O3 B5841673 N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B5841673.png)
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyanocyclopentyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with a phenyl derivative under controlled conditions to form the desired product. Common reagents used in the synthesis include cyanide sources, cyclopentyl derivatives, and nitrobenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and in-line purification systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyanocyclopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanocyclopentyl derivatives.
科学研究应用
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyanocyclopentyl group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-[4-(1-cyanocyclopentyl)phenyl]-4-methyl-3-nitrobenzamide
- 2-chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide
Uniqueness
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c20-13-19(11-1-2-12-19)15-5-7-16(8-6-15)21-18(23)14-3-9-17(10-4-14)22(24)25/h3-10H,1-2,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJYOLJQNYJJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5841596.png)
![(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE](/img/structure/B5841597.png)


![1-(2-methylphenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine](/img/structure/B5841615.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5841630.png)
![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)

![3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841660.png)
![BIS[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]HYDRAZINE](/img/structure/B5841665.png)


